molecular formula C19H17F3N4O5 B6544731 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946220-47-9

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6544731
CAS No.: 946220-47-9
M. Wt: 438.4 g/mol
InChI Key: HBLAWDYMBKGDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been studied in the development of new therapies . They are used on several therapeutic targets .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines can involve various functional groups present in the molecule. For instance, the acetyl methyl group and the amide carbonyl moiety can be involved in cyclization .

Mechanism of Action

The mechanism of action of pyridopyrimidines can vary depending on the specific compound and its biological target. Some pyridopyrimidines have shown antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Future Directions

Pyridopyrimidines are a rapidly growing area of organic synthesis due to their wide range of biological activity . They are being studied for the development of new therapies .

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O5/c1-10-8-23-16-14(15(10)30-3)17(28)26(18(29)25(16)2)9-13(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-8H,9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLAWDYMBKGDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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